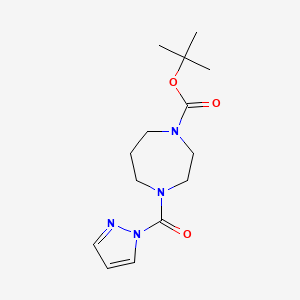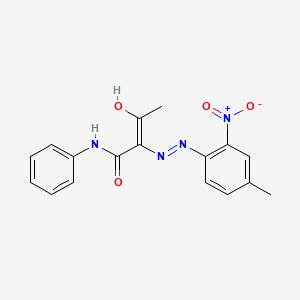
N-XantPhos Pd G4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-XantPhos Pd G4: is a fourth-generation Buchwald precatalyst. It is a palladium-based compound used extensively in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and efficiency, making it a valuable tool in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-XantPhos Pd G4 involves the methylation of the amino group on the biphenyl backbone of the third-generation precatalyst. This modification enhances the stability and reactivity of the compound. The general synthetic route includes:
Formation of the Ligand: The ligand is synthesized by reacting 2-diphenylphosphino-2’-methoxy-1,1’-binaphthyl with a suitable palladium source.
Methylation: The amino group on the biphenyl backbone is methylated to prevent limitations found in the third-generation precatalysts.
Complexation: The ligand is then complexed with palladium to form the final this compound compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the ligand using automated reactors.
Purification: The ligand is purified using techniques such as recrystallization or chromatography.
Complexation and Formulation: The purified ligand is complexed with palladium and formulated into a stable product suitable for industrial applications.
化学反应分析
Types of Reactions
N-XantPhos Pd G4 is primarily used in various cross-coupling reactions, including:
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Heck Reaction: Formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds using boronic acids.
Sonogashira Coupling: Formation of carbon-carbon bonds using alkynes.
Stille Coupling: Formation of carbon-carbon bonds using organotin compounds.
Negishi Coupling: Formation of carbon-carbon bonds using organozinc compounds.
Common Reagents and Conditions
Reagents: Aryl halides, amines, boronic acids, alkynes, organotin compounds, organozinc compounds.
Conditions: Typically, these reactions are carried out in the presence of a base (e.g., potassium carbonate, sodium tert-butoxide) and a solvent (e.g., toluene, dimethylformamide) under inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
N-XantPhos Pd G4 is widely used in organic synthesis for the formation of complex molecules. Its high efficiency and stability make it a preferred catalyst in academic research and industrial applications.
Biology
In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to facilitate the formation of carbon-nitrogen and carbon-carbon bonds is crucial in the development of new drugs.
Medicine
The compound is instrumental in the synthesis of various medicinal compounds, including anti-cancer agents, antibiotics, and other therapeutic molecules. Its role in the efficient synthesis of these compounds accelerates drug discovery and development.
Industry
In the industrial sector, this compound is used in the large-scale production of fine chemicals, agrochemicals, and materials. Its robustness and scalability make it suitable for industrial applications.
作用机制
N-XantPhos Pd G4 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group is transferred from the organometallic reagent (e.g., boronic acid) to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
相似化合物的比较
Similar Compounds
XantPhos Pd G3: A third-generation precatalyst with similar applications but less stability.
RuPhos Pd G4: Another fourth-generation precatalyst with different ligand structures.
XPhos Pd G3: A third-generation precatalyst with different ligand modifications.
Uniqueness
N-XantPhos Pd G4 is unique due to its methylated amino group on the biphenyl backbone, which enhances its stability and reactivity compared to third-generation precatalysts. This modification allows for more efficient and robust catalytic processes, making it a valuable tool in various chemical transformations.
属性
CAS 编号 |
1878105-23-7 |
|---|---|
分子式 |
C50H43N2O4P2PdS- |
分子量 |
936.3 g/mol |
IUPAC 名称 |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C36H27NOP2.C13H12N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-26,37H;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI 键 |
OQQRQVVPJXWDCA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)


![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051503.png)



![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate](/img/structure/B12051533.png)
![N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)
![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
![(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051548.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051555.png)


